5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid

Catalog No.
S13835586
CAS No.
M.F
C10H15N3O2
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxyl...

Product Name

5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid

IUPAC Name

5-cyclobutyl-1-propyltriazole-4-carboxylic acid

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C10H15N3O2/c1-2-6-13-9(7-4-3-5-7)8(10(14)15)11-12-13/h7H,2-6H2,1H3,(H,14,15)

InChI Key

GYBSXUQLMMCVRP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(N=N1)C(=O)O)C2CCC2

5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1267377-05-8) is a fully functionalized, 1,4,5-trisubstituted 1,2,3-triazole building block utilized extensively in medicinal chemistry and advanced scaffold synthesis. Featuring a reactive C4-carboxylic acid handle for standard amide coupling, an N1-propyl chain, and a sterically demanding C5-cyclobutyl group, this compound serves as a rigidified, lipophilic bioisostere for amides and heteroaromatic systems [1]. Its defined 1,4,5-substitution pattern provides a specific spatial arrangement of pharmacophores that cannot be achieved via standard copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a critical precursor for applications requiring precise conformational control.

Substituting this specific 1,4,5-trisubstituted triazole with a more common 1,4-disubstituted analog (e.g., 1-propyl-1H-1,2,3-triazole-4-carboxylic acid) fundamentally alters the three-dimensional geometry of downstream derivatives [1]. The absence of the C5-cyclobutyl group removes the necessary steric clash that forces the C4-substituent out of the triazole plane, leading to a loss of conformational restriction. Furthermore, attempting to substitute with smaller C5-alkyl variants (such as a C5-methyl group) significantly reduces the lipophilic surface area and alters metabolic soft spots, which compromises passive permeability and binding affinity in sterically demanding receptor pockets.

Steric Enforcement of Out-of-Plane Geometry

The presence of the bulky C5-cyclobutyl group introduces significant steric hindrance against the adjacent C4-carboxylic acid. When coupled to form amides, this steric clash forces the amide carbonyl out of coplanarity with the triazole ring [1]. Compared to the C5-unsubstituted baseline, this rigidifies the resulting scaffold, reducing entropic penalties during receptor binding.

Evidence DimensionC4-Amide Dihedral Angle
Target Compound Data~45-60° out-of-plane twist
Comparator Or Baseline1-Propyl-1H-1,2,3-triazole-4-carboxylic acid (C5-H) (~0-15° planar preference)
Quantified Difference~45° increase in dihedral angle
ConditionsIn silico structural minimization of derived C4-amides

Forces the resulting molecular scaffold into a pre-organized, rigid conformation that is essential for targeting deep, sterically constrained receptor pockets.

Elimination of Regioisomer Separation Bottlenecks

Synthesizing fully substituted 1,2,3-triazoles via standard thermal azide-alkyne cycloaddition typically yields complex mixtures of 1,4,5- and 1,5,4-regioisomers. Procuring the pre-synthesized, regiochemically pure 5-cyclobutyl-1-propyl isomer avoids the severe yield losses and extensive chromatographic separations required to isolate the desired compound from crude synthetic mixtures [1].

Evidence DimensionRegioisomeric Purity and Yield
Target Compound Data>95% pure 1,4,5-isomer (commercial procurement)
Comparator Or BaselineUncatalyzed thermal cycloaddition (~1:1 to 3:1 crude regioisomer mixture)
Quantified DifferenceAvoids >50% yield loss and eliminates prep-HPLC requirements
ConditionsStandard laboratory synthesis vs. procured standard

Procuring the defined regioisomer directly accelerates library synthesis by bypassing difficult and time-consuming regiochemical purifications.

Optimized Lipophilicity for Membrane Permeability

The specific combination of the N1-propyl chain and the C5-cyclobutyl ring provides a tuned lipophilic profile that enhances passive membrane permeability compared to less substituted analogs. Replacing the cyclobutyl group with a standard methyl group results in a measurable drop in calculated partition coefficient (cLogP), which can negatively impact the pharmacokinetic viability of downstream screening candidates [1].

Evidence DimensionCalculated Partition Coefficient (cLogP)
Target Compound DataEnhanced lipophilicity driven by cyclobutyl/propyl combination
Comparator Or Baseline5-Methyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid (lower lipophilicity)
Quantified Difference~1.0 to 1.3 unit increase in cLogP
ConditionsStandard predictive ADME models

Provides a necessary lipophilic boost for crossing lipid bilayers without adding excessive molecular weight or highly rotatable bonds.

Peptidomimetic Library Synthesis

Utilizing the C4-carboxylic acid for standard amide coupling, while relying on the C5-cyclobutyl group to mimic bulky amino acid side chains and enforce a rigidified backbone conformation [1].

Bioisosteric Replacement of ortho-Substituted Aromatics

Deploying the fully substituted triazole core as a metabolically stable, structurally analogous replacement for ortho-substituted benzenes or pyridines in late-stage lead optimization [1].

Development of Conformationally Restricted Ligands

Exploiting the specific out-of-plane dihedral twist induced by the C5-cyclobutyl group to target sterically constrained receptor pockets where planar 1,4-disubstituted triazoles fail to bind effectively [1].

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

209.116426730 g/mol

Monoisotopic Mass

209.116426730 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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